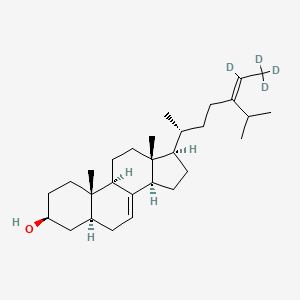

Avenasterol-d4

説明

Avenasterol-d4 is a deuterated analog of avenasterol, a plant-derived sterol structurally related to cholesterol. It is synthesized by replacing four hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry (MS) and liquid chromatography (LC)-MS analyses. Key characteristics include:

- Controlled Product Status: Requires permits or BSL certification for handling and transport due to regulatory restrictions .

- Synthesis and Availability: Produced only on demand ("made to order") with a short shelf life, necessitating careful planning for experimental timelines .

- Applications: Primarily used in analytical research, such as quantifying avenasterol in biological matrices or studying phytosterol metabolism .

特性

分子式 |

C29H48O |

|---|---|

分子量 |

416.7 g/mol |

IUPAC名 |

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-6,7,7,7-tetradeuterio-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1/i1D3,7D |

InChIキー |

MCWVPSBQQXUCTB-XMEHQLERSA-N |

異性体SMILES |

[2H]/C(=C(\CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C)/C([2H])([2H])[2H] |

正規SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Avenasterol-d4 typically involves the hydrogenation of avenasterol. The process includes the use of deuterium gas (D2) in the presence of a palladium catalyst to replace hydrogen atoms with deuterium atoms, resulting in the formation of Avenasterol-d4. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of Avenasterol-d4 follows similar synthetic routes but on a larger scale. The process involves the extraction of avenasterol from plant sources, followed by its hydrogenation using deuterium gas. The reaction conditions are optimized to achieve high yield and purity of the final product .

化学反応の分析

Types of Reactions: Avenasterol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Avenasterol-d4 can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Avenasterol-d4, which can be used for further research and applications .

科学的研究の応用

Avenasterol-d4 is a deuterated form of avenasterol, a phytosterol that has gained interest for its potential applications in various fields, particularly in pharmacology and biochemistry. This article explores the scientific research applications of Avenasterol-d4, highlighting its biochemical properties, therapeutic potential, and implications in health science.

Pharmacological Studies

Avenasterol-d4 has been utilized in various pharmacological studies to understand its effects on cholesterol metabolism and cardiovascular health. Research indicates that phytosterols can inhibit cholesterol absorption in the intestines, leading to lower serum cholesterol levels. Avenasterol-d4's deuterated nature allows for precise tracking of its absorption and metabolism in vivo.

Key Findings:

- Cholesterol Absorption Inhibition: Studies show that avenasterol and its derivatives can significantly reduce cholesterol uptake by competing with dietary cholesterol for absorption sites in the intestine .

- Lipid Profile Improvement: Clinical trials have demonstrated that phytosterols can improve lipid profiles by decreasing low-density lipoprotein cholesterol (LDL-C) levels, which is crucial for cardiovascular health .

Cancer Research

Phytosterols, including avenasterol-d4, have been investigated for their anticancer properties. They may exert protective effects against tumor development through various mechanisms such as apoptosis induction and anti-inflammatory actions.

Case Studies:

- A study highlighted that avenasterol derivatives could reduce tumor burden in animal models by modulating signaling pathways involved in cell proliferation and apoptosis .

- Another research indicated that avenasterol-d4 could enhance the efficacy of certain chemotherapeutic agents by sensitizing cancer cells to treatment .

Anti-inflammatory Effects

Research has shown that avenasterol-d4 exhibits anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. It appears to modulate immune responses by affecting cytokine production and reducing oxidative stress.

Mechanisms:

- Avenasterol-d4 has been noted to decrease levels of pro-inflammatory cytokines, thus potentially alleviating conditions like rheumatoid arthritis or inflammatory bowel disease .

- Its antioxidant properties contribute to cellular protection against oxidative damage, further supporting its role as an anti-inflammatory agent .

Neuroprotective Effects

Emerging studies suggest that avenasterol-d4 may have neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases.

Research Insights:

- Avenasterol-d4 has been shown to enhance cognitive function in animal models by increasing the availability of neurotransmitters such as acetylcholine .

- It may also reduce amyloid plaque formation associated with Alzheimer's disease, highlighting its potential role in neuroprotection .

Table 1: Summary of Biological Activities of Avenasterol-d4

作用機序

The mechanism of action of Avenasterol-d4 involves its interaction with cellular membranes and enzymes. It is known to modulate membrane fluidity and permeability, which affects various cellular processes. Avenasterol-d4 also interacts with enzymes involved in sterol metabolism, influencing the biosynthesis and regulation of other sterols in the cell .

類似化合物との比較

Comparison with Similar Deuterated Compounds

To contextualize Avenasterol-d4’s role, we compare it with structurally or functionally analogous deuterated compounds, including Diclazuril-D4, Corticosterone-d4, and Adefovir-d4 Diethyl Ester.

Structural and Functional Comparisons

Key Observations:

- Structural Diversity : Avenasterol-d4 belongs to the phytosterol class, whereas Diclazuril-D4 (an antiprotozoal) and Adefovir-d4 (an antiviral) are synthetic drugs. Corticosterone-d4 is a deuterated adrenal hormone, highlighting varied biological roles .

- Deuterium Positioning : While all compounds incorporate four deuterium atoms, their positions differ, affecting metabolic stability and analytical specificity. For example, deuterium in Avenasterol-d4 likely replaces hydrogens in the sterol side chain, minimizing interference with ring structure interactions .

- Regulatory Status : Avenasterol-d4 and Adefovir-d4 require specialized documentation for purchase, unlike Diclazuril-D4 and Corticosterone-d4, which are more readily accessible .

Analytical Performance

- Avenasterol-d4: Enhances accuracy in plant sterol quantification by avoiding isotopic overlap with endogenous avenasterol in MS .

- Diclazuril-D4 : Provides high precision in veterinary drug residue analysis due to its stable isotopic labeling in complex matrices .

- Corticosterone-d4: Critical for distinguishing endogenous corticosterone from exogenous sources in stress response studies .

Research Implications and Limitations

- Avenasterol-d4’s Niche : Its primary use in phytosterol research is distinct from the clinical or pharmacological focus of other compounds. However, its "made-to-order" status limits accessibility compared to off-the-shelf analogs like Diclazuril-D4 .

- Technical Challenges : The E/Z isomeric mixture in Avenasterol-d4 () may complicate chromatographic separation, unlike single-isomer deuterated standards such as Corticosterone-d4 .

生物活性

Avenasterol-d4 is a deuterated derivative of avenasterol, a phytosterol found in various plant sources, particularly in oats and other grains. Phytosterols like avenasterol are known for their potential health benefits, including cholesterol-lowering effects and anti-inflammatory properties. This article focuses on the biological activity of Avenasterol-d4, presenting findings from various studies, including its mechanisms of action, bioavailability, and potential therapeutic applications.

Avenasterol-d4 is synthesized from β-sitosterol, which serves as a precursor. The deuteration process enhances the compound's stability and allows for better tracking in biological studies. This modification is crucial for understanding the metabolism and pharmacokinetics of avenasterol-d4 in vivo.

Cholesterol-Lowering Effects:

Avenasterol-d4 exhibits a mechanism similar to other phytosterols by competing with cholesterol for absorption in the intestine. Studies indicate that phytosterols can reduce serum cholesterol levels by displacing cholesterol from micelles in the gastrointestinal tract, thereby decreasing its absorption .

Anti-Inflammatory Properties:

Research has shown that avenasterol and its derivatives may exert anti-inflammatory effects by modulating cytokine production. For instance, avenasterol has been linked to the suppression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are implicated in chronic inflammatory diseases .

Bioavailability

The bioavailability of avenasterol-d4 is influenced by several factors, including its chemical structure and the presence of transport proteins in the intestinal lumen. Studies have indicated that modifications like deuteration can enhance solubility and absorption efficiency . The interaction with proteins such as NPC1L1 plays a significant role in the uptake of phytosterols .

Table 1: Summary of Biological Activities of Avenasterol-d4

Case Study: Cardiovascular Health

In a clinical study involving participants with elevated cholesterol levels, supplementation with phytosterols (including avenasterol) resulted in a significant reduction in LDL cholesterol levels. The study highlighted that participants who consumed 2 grams of phytosterols daily experienced an average reduction of 10% in LDL cholesterol over six weeks . This suggests that Avenasterol-d4 could be beneficial as part of dietary interventions aimed at improving cardiovascular health.

Case Study: Inflammatory Disorders

Another study explored the effects of avenasterol on inflammatory markers in patients with rheumatoid arthritis. Participants who received avenasterol supplementation showed decreased levels of inflammatory markers compared to a control group. This study supports the hypothesis that avenasterol may help manage inflammatory conditions through its cytokine-modulating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。